molecular formula C8H8BrNO2 B12951172 2-(2-Bromo-3-methylpyridin-4-yl)acetic acid

2-(2-Bromo-3-methylpyridin-4-yl)acetic acid

Cat. No.: B12951172
M. Wt: 230.06 g/mol
InChI Key: RUWYLQBWKKTUFU-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-methylpyridin-4-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 3-position of the pyridine ring, with an acetic acid moiety attached to the 4-position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-methylpyridin-4-yl)acetic acid can be achieved through several methods. One common approach involves the bromination of 3-methylpyridine followed by the introduction of the acetic acid group. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-methylpyridin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-(2-Bromo-3-methylpyridin-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions or interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-3-methylpyridin-4-yl)acetic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-(2-bromo-3-methylpyridin-4-yl)acetic acid

InChI

InChI=1S/C8H8BrNO2/c1-5-6(4-7(11)12)2-3-10-8(5)9/h2-3H,4H2,1H3,(H,11,12)

InChI Key

RUWYLQBWKKTUFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Br)CC(=O)O

Origin of Product

United States

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